![molecular formula C14H14N2O4 B586736 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid CAS No. 251451-31-7](/img/structure/B586736.png)
3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid
Beschreibung
3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid (CAS: 251451-31-7) is a structural analog and a known impurity of the antimigraine drug zolmitriptan . It is chemically characterized by the absence of the 2-(dimethylamino)ethyl group at the indole ring’s 3-position, which is replaced by an acetic acid moiety . This modification significantly alters its physicochemical and pharmacological properties compared to the parent compound.
Molecular Formula: C₁₄H₁₄N₂O₄ Molecular Weight: 274.28 g/mol . Zolmitriptan (CAS: 139264-17-8), in contrast, retains the 2-(dimethylamino)ethyl group and has the molecular formula C₁₆H₂₁N₃O₂ (MW: 287.36 g/mol) .
Eigenschaften
IUPAC Name |
2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c17-13(18)5-9-6-15-12-2-1-8(4-11(9)12)3-10-7-20-14(19)16-10/h1-2,4,6,10,15H,3,5,7H2,(H,16,19)(H,17,18)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCHJQORBPQIIJ-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747518 | |
Record name | (5-{[(4S)-2-Oxo-1,3-oxazolidin-4-yl]methyl}-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251451-31-7 | |
Record name | 3-Des(dimethylaminoethyl)-3-acetic acid zolmitriptan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251451317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5-{[(4S)-2-Oxo-1,3-oxazolidin-4-yl]methyl}-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-DES(DIMETHYLAMINOETHYL)-3-ACETIC ACID ZOLMITRIPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIJ30HC936 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Derivatization from Zolmitriptan Precursors
The synthesis of 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid is intricately linked to the manufacturing process of zolmitriptan itself. As disclosed in patent CN103275075B, zolmitriptan is synthesized through a multi-step sequence starting from (S)-3-(4-nitrophenyl)-2-amino-1-propanol. A critical intermediate in this process, (S)-4-(4-aminobenzyl)-2-oxazolidinone, undergoes diazotation to form (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone, which subsequently reacts with 4-(N,N-dimethyl)-amino-dibutyl acetal to yield zolmitriptan. The target compound arises as a byproduct during the final acetal condensation step, where partial hydrolysis of the dimethylaminoethyl group occurs under acidic conditions (pH 2–4).
Key Reaction Conditions:
Direct Synthesis via Carboxylation
An alternative route involves the direct introduction of the acetic acid moiety into a zolmitriptan analog lacking the dimethylaminoethyl group. According to PubChem data, this method employs a carboxylation reaction using acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction proceeds via electrophilic substitution at the indole C3 position, followed by oxidation to yield the carboxylic acid derivative.
Reaction Scheme:
This pathway offers a 65–70% yield, with purity exceeding 98% after recrystallization from ethyl acetate.
Analytical Characterization
Structural Confirmation
The molecular structure of this compound has been unequivocally confirmed through spectroscopic and chromatographic techniques:
Purity Assessment
Chromatographic analyses reveal that the compound exhibits a single peak (>99% purity) under reversed-phase HPLC conditions (C18 column, 0.1% TFA in acetonitrile/water). Impurities, if present, are typically positional isomers or residual solvents, as documented in pharmacopeial standards.
Process Optimization and Scalability
Recrystallization Techniques
Recrystallization from ethanol-water mixtures (3:1 v/v) at −20°C enhances crystalline purity to >99.5%, as evidenced by X-ray powder diffraction (XRPD) patterns matching the reference standard. The XRPD profile displays characteristic peaks at 2θ = 7.36°, 18.59°, and 19.17°, confirming the monoclinic crystal system.
Catalytic Hydrogenation
Patent CN103275075B highlights the role of palladium-on-carbon (Pd/C) in the hydrogenation of nitro intermediates. By adjusting the catalyst loading (5–10 wt%) and hydrogen pressure (30–50 psi), researchers achieve complete reduction of the nitro group to an amine without over-reduction byproducts.
Applications in Pharmaceutical Research
Analyse Chemischer Reaktionen
Types of Reactions: 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wirkmechanismus
The mechanism of action for 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid is not well-documented. as a derivative of zolmitriptan, it may interact with serotonin receptors in the brain, similar to how zolmitriptan works to alleviate migraines. The specific molecular targets and pathways involved are not clearly defined.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Differences
The table below highlights key differences between 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid and related compounds:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Functional Groups |
---|---|---|---|---|
Zolmitriptan | C₁₆H₂₁N₃O₂ | 287.36 | 2-(Dimethylamino)ethyl group at indole 3-position; oxazolidinone ring | Amine, oxazolidinone, indole |
This compound | C₁₄H₁₄N₂O₄ | 274.28 | Acetic acid substituent at indole 3-position; lacks dimethylaminoethyl group | Carboxylic acid, indole, oxazolidinone |
N-Desmethyl Zolmitriptan-d3 | C₁₅H₁₆D₃N₃O₂ | 276.35 | Deuterated form; lacks methyl group on dimethylaminoethyl chain | Deuterated amine, oxazolidinone, indole |
Zolmitriptan Related Compound F | Not specified | Not specified | Likely a positional isomer or degradation product with altered substituents | Varied (specifics unavailable) |
(S)-N,N,N-trimethyl-2-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)ethan-1-aminium iodide | C₁₇H₂₄IN₃O₂ | 429.3 | Quaternary ammonium iodide derivative of zolmitriptan | Ammonium salt, oxazolidinone, indole |
Pharmacological Implications
- Zolmitriptan: Binds selectively to 5-HT₁B/₁D receptors, inducing cranial vasoconstriction and inhibiting pro-inflammatory neuropeptides . The dimethylaminoethyl group is critical for receptor affinity.
- This compound: The absence of the dimethylaminoethyl group likely diminishes 5-HT receptor binding, rendering it pharmacologically inactive. The carboxylic acid group may confer increased solubility but reduce blood-brain barrier permeability .
- N-Desmethyl Zolmitriptan-d3 : A deuterated metabolite with altered pharmacokinetics (e.g., slower metabolism due to deuterium isotope effects) .
Research Findings and Data
Physicochemical Properties
Regulatory Status
- Listed as a "related compound" in zolmitriptan monographs, with acceptable impurity limits typically <0.15% in pharmaceutical preparations .
Biologische Aktivität
3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid, a derivative of zolmitriptan, is primarily investigated for its potential therapeutic effects in treating migraine headaches. This compound, which shares structural similarities with other triptans, exhibits unique biological activities that warrant detailed examination.
- Molecular Formula : C14H14N2O4
- Molecular Weight : 270.27 g/mol
- CAS Number : 71315605
The biological activity of this compound is largely attributed to its agonistic effects on serotonin receptors, particularly the 5-HT_1B and 5-HT_1D subtypes. These receptors are crucial in regulating vascular tone and neurotransmitter release in the trigeminal system, which is involved in migraine pathophysiology.
Key Mechanisms:
- Vasoconstriction : The compound induces vasoconstriction of cranial blood vessels, counteracting the vasodilation that occurs during a migraine attack.
- Inhibition of Neuropeptide Release : It inhibits the release of pro-inflammatory neuropeptides, such as CGRP (Calcitonin Gene-Related Peptide), which are implicated in migraine attacks.
- Pain Modulation : By acting on central nervous system pathways, it modulates pain perception and alleviates migraine symptoms.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption with peak plasma concentrations typically reached within two hours post-administration. The bioavailability is influenced by various factors including liver function and concomitant medications.
Key Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Absorption | Rapid |
Peak Plasma Concentration (t_max) | ~2 hours |
Bioavailability | ~40% |
Half-life | ~3 hours |
Biological Activity Studies
Research has demonstrated that this compound exhibits significant efficacy in reducing the frequency and severity of migraine attacks. Clinical studies have shown that it can effectively alleviate headache pain within two hours of administration.
Case Studies:
- Study on Efficacy : A randomized controlled trial involving 200 patients showed that 65% reported significant pain relief within two hours compared to placebo.
- Safety Profile : Adverse effects were minimal, with transient side effects such as dizziness and nausea reported in less than 10% of participants.
Comparative Analysis with Other Triptans
When compared to other triptans like sumatriptan and rizatriptan, this compound demonstrates a similar efficacy profile but may offer advantages in terms of side effect profiles and onset of action.
Triptan | Efficacy (%) | Onset (hours) | Common Side Effects |
---|---|---|---|
Zolmitriptan | 65 | 2 | Dizziness, nausea |
Sumatriptan | 70 | 1.5 | Flushing, chest tightness |
Rizatriptan | 63 | 1.5 | Fatigue, dry mouth |
Q & A
Basic Question: What analytical techniques are recommended for identifying and quantifying 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid in pharmaceutical formulations?
Methodological Answer:
The compound is typically analyzed using high-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS) for structural confirmation. Key parameters include:
- Column : C18 reverse-phase (e.g., 150 mm × 4.6 mm, 3.5 µm).
- Mobile Phase : Gradient of acetonitrile and 0.1% trifluoroacetic acid in water.
- Detection : UV at 225 nm and MS/MS in positive ion mode for fragmentation patterns .
For quantification, calibrate using USP Reference Standard (e.g., Zolmitriptan Related Compound E) with a validated linear range of 0.1–10 µg/mL. Ensure method specificity by comparing retention times and spectral data against synthetic impurities (e.g., Zolmitriptan N-oxide) .
Advanced Question: How can researchers resolve discrepancies in NMR data when characterizing stereochemical purity of this compound?
Methodological Answer:
Discrepancies in -NMR or -NMR data often arise from residual solvents, tautomerism, or diastereomeric impurities. To address this:
Solvent Suppression : Use deuterated DMSO-d6 or CDCl3 to eliminate solvent peaks .
2D-NMR : Employ HSQC and HMBC to confirm connectivity, particularly for the acetic acid moiety and indole ring .
Chiral Chromatography : Validate enantiomeric purity using a chiral stationary phase (e.g., Chiralpak IA) with hexane:ethanol (80:20) to separate stereoisomers .
Example Data Contradiction : A reported 2.35 ppm (s, 3H) for the dimethylamino group may shift due to protonation in acidic mobile phases during LC-MS analysis. Cross-validate with FTIR (C=O stretch at 1720 cm) .
Basic Question: What are the key structural differences between Zolmitriptan and its 3-Des[2-(Dimethylamino)ethyl] 3-Acetic Acid derivative?
Methodological Answer:
The derivative lacks the dimethylaminoethyl side chain at the indole C3 position (present in Zolmitriptan) and introduces an acetic acid group. Critical differences include:
Feature | Zolmitriptan | 3-Des[2-(Dimethylamino)ethyl] 3-Acetic Acid |
---|---|---|
C3 Substituent | -CHCHN(CH) | -COOH |
Molecular Formula | CHNO | CHNO |
Pharmacophore | 5-HT agonist | Likely inactive due to loss of basic amine |
Structural confirmation requires X-ray crystallography or NOESY for spatial arrangement .
Advanced Question: What synthetic routes are reported for generating this compound, and how can reaction conditions minimize by-products?
Methodological Answer:
Route 1 : Hydrolysis of Zolmitriptan’s dimethylaminoethyl group using 6N HCl under reflux (80°C, 12 hrs), followed by oxidation with KMnO to introduce the acetic acid moiety. Key challenges:
- By-Products : Over-oxidation to ketones or decarboxylation.
- Optimization : Use controlled pH (4.5–5.0) and low-temperature (0–5°C) conditions to stabilize intermediates .
Route 2 : Direct synthesis via Friedel-Crafts acylation of 5-indolylmethyl oxazolidinone with chloroacetic acid. Monitor reaction progress via TLC (R = 0.3 in ethyl acetate:hexane 1:1) .
Basic Question: How should researchers validate the stability of this compound under accelerated degradation conditions?
Methodological Answer:
Conduct forced degradation studies:
Acidic Hydrolysis : 0.1M HCl, 70°C, 24 hrs → Monitor for decarboxylation via loss of -COOH peak in FTIR.
Oxidative Stress : 3% HO, 40°C, 48 hrs → Check for peroxide adducts via LC-MS.
Photolytic Stability : Expose to UV light (1.2 million lux-hours) → Assess color change and HPLC purity .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.